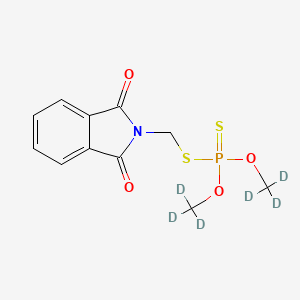
(3-Amino-4-isopropoxyphenyl)-methanol
Vue d'ensemble
Description
(3-Amino-4-isopropoxyphenyl)-methanol, also known as 3-AIPM, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble liquid with a molecular weight of 164.2 g/mol and a boiling point of 160°C. 3-AIPM has been studied for its potential applications in drug synthesis, biochemistry, and physiology.
Applications De Recherche Scientifique
Methanol as a Solvent in Biological Studies
Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It influences the structure-function relationship associated with bilayer composition, such as lipid asymmetry. This suggests methanol's utility in simulating biological conditions for studying antimicrobial actions or protein-peptide interactions, despite its potential to misconstrue the effects attributed to biological agents alone (Nguyen et al., 2019).
Catalysis and Chemical Synthesis
The role of methanol and similar solvents extends into catalysis and synthesis, where it participates in various reactions to produce novel compounds. For instance, methanol has been used to probe surface sites of ceria nanocrystals, elucidating their role in catalysis (Wu et al., 2012). Additionally, methanol's involvement in direct C–C coupling reactions showcases its potential as a renewable chemical feedstock for synthesizing complex molecules (Moran et al., 2011).
Material Science and Corrosion Inhibition
Compounds structurally related to "(3-Amino-4-isopropoxyphenyl)-methanol" have been investigated for their applications in materials science, such as in corrosion inhibition. A study on the performance of specific triazole derivatives in protecting mild steel in acidic media exemplifies this application. The compounds demonstrated high efficiency as corrosion inhibitors, indicating the potential of similar molecules in materials protection and preservation (Elbelghiti et al., 2016).
Analytical Chemistry and Substance Detection
Furthermore, methanol's role in analytical chemistry, particularly in electrophoretic techniques, underlines its versatility. A hybrid capillary electrophoresis device utilized methanol for the electro-oxidation of primary alcohols, facilitating the separation and detection of their carboxylates. This application highlights methanol's usefulness in analytical methodologies for detecting and quantifying various substances (Santos et al., 2017).
Propriétés
IUPAC Name |
(3-amino-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMMRYQPHTZUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)
![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrazine](/img/structure/B1492353.png)




![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)
![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)
![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)
![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)